Heptabarbital belongs to the category of barbiturates, which are derived from barbituric acid. Barbiturates are categorized based on their duration of action: short-acting, intermediate-acting, and long-acting. Heptabarbital is classified as a short-acting barbiturate, making it suitable for use in surgical procedures requiring rapid onset and offset of sedation. Its synthesis often involves modifications of barbituric acid to enhance its pharmacological properties.
Heptabarbital can be synthesized through various chemical reactions involving barbituric acid and appropriate alkylating agents. One common method includes the reaction of barbituric acid with cycloheptene derivatives under acidic conditions.
The synthesis typically involves:
Heptabarbital has a complex molecular structure characterized by a pyrimidine ring fused with a cycloheptane moiety. Its structural formula can be represented as follows:
Heptabarbital undergoes various chemical reactions typical of barbiturates, including:
The reactions often require careful control of pH and temperature to ensure optimal yields and minimize degradation products.
Heptabarbital exerts its effects primarily through modulation of neurotransmitter activity in the central nervous system.
Studies have shown that heptabarbital's potency is influenced by its structural modifications compared to other barbiturates, affecting both its efficacy and side effect profile.
Heptabarbital has several scientific uses:
Heptabarbital (CAS 509-86-4) is a barbituric acid derivative with the systematic IUPAC name 5-(cyclohept-1-en-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione. Its molecular formula is C₁₃H₁₈N₂O₃, corresponding to a molecular weight of 250.29 g/mol [1] [5] [8]. Structurally, it features:
Synonyms include heptabarb, heptabarbitone, Medomin, and Eudan. Its DrugBank ID is DB01354, and it is assigned the ATC code N05CA11 for hypnotics and sedatives [1] [2] [5].
Heptabarbital exhibits the following key properties [1] [8] [9]:
Stability: The compound is sensitive to hydrolysis under alkaline conditions due to its barbituric acid backbone. It is also susceptible to photodegradation, requiring protection from light during storage. Metal ions (Mg²⁺, Ca²⁺) enhance solubility by forming stable complexes [8] [9].
Table 1: Physicochemical Properties of Heptabarbital
Property | Value | Conditions/Source |
---|---|---|
Molecular Weight | 250.29 g/mol | DrugBank [1] |
Melting Point | 174°C | DrugFuture [8] |
Water Solubility | 250 mg/L | 25°C [1] |
LogP | 2.03 | Hansch et al. (1995) [1] |
UV Maxima | 218.5 nm, 254 nm | 0.2N NaOH [8] |
The primary synthesis route, patented by Geigy in 1942, involves:
An alternative method (U.S. Patent 2,501,551) uses a two-step process:
Derivatives:
Heptabarbital is classified as an intermediate-acting barbiturate, with a duration of action of 2–6 hours [3] [7]. Key pharmacological and structural classifications include:
Structural Classification:
Pharmacological Classification:
Table 2: Classification of Heptabarbital Relative to Key Barbiturates
Barbiturate | Duration of Action | C5 Substituents | Elimination Half-Life (hrs) |
---|---|---|---|
Thiopental | Ultra-short (mins) | Allyl, 1-methylbutyl | 1–4 [7] |
Secobarbital | Short (2–4 hrs) | Allyl, 1-methylbutyl | 22–29 [7] |
Heptabarbital | Intermediate (3–6 hrs) | Ethyl, cycloheptenyl | 6.1–11.2 [2] |
Phenobarbital | Long (>6 hrs) | Ethyl, phenyl | 48–144 [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9